molecular formula C14H11ClO2 B6399590 3-(3-Chlorophenyl)-2-methylbenzoic acid CAS No. 1261990-46-8

3-(3-Chlorophenyl)-2-methylbenzoic acid

Cat. No.: B6399590
CAS No.: 1261990-46-8
M. Wt: 246.69 g/mol
InChI Key: ZRHZOCSAGIPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. As a building block in organic synthesis, its structure, featuring a chlorophenyl ring and a methyl group on the benzoic acid core, makes it a potential intermediate for the development of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Researchers may utilize this compound in the exploration of structure-activity relationships (SAR), particularly in modulating the physicochemical properties of lead compounds. The carboxylic acid functional group provides a versatile handle for further chemical transformations, including amidation and esterification. The specific mechanism of action is dependent on the final compound it is incorporated into and the biological target of interest. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. References: The general naming and classification of this compound are based on IUPAC nomenclature principles . The potential applications are inferred from the common uses of similar substituted benzoic acids and chlorophenyl compounds documented in chemical databases .

Properties

IUPAC Name

3-(3-chlorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZOCSAGIPHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689548
Record name 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-46-8
Record name 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.

Major Products

    Oxidation: 3-(3-Chlorophenyl)-2-carboxybenzoic acid.

    Reduction: 3-(3-Chlorophenyl)-2-methylbenzyl alcohol.

    Substitution: 3-(3-Hydroxyphenyl)-2-methylbenzoic acid (if chlorine is substituted with a hydroxyl group).

Scientific Research Applications

3-(3-Chlorophenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-methylbenzoic acid depends on its interaction with molecular targets. For example, in biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-(3-Chlorophenyl)-2-methylbenzoic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Properties
This compound 3-chlorophenyl, 2-methyl 246.7 Steric hindrance from 2-methyl; moderate solubility in polar solvents due to Cl
2-Methylbenzoic acid 2-methyl 136.1 Lower steric shielding in water-octanol systems; similar ∆Gw→c to 4-isomer
2-(3-Chlorophenyl)-2-hydroxybutanoic acid 3-chlorophenyl, 2-hydroxy 214.6 Higher polarity due to hydroxyl group; improved hydrogen bonding
(E)-3-(3-Chlorophenyl)-2-(trifluoromethyl)acrylic acid 3-chlorophenyl, trifluoromethyl 236.6 Increased lipophilicity (XLogP3 ~6.8); strong electron-withdrawing effects
3-Hydroxy-2-methylbenzoic acid 3-hydroxy, 2-methyl 152.1 Enhanced acidity (pKa ~2.8); solubility in aqueous media

Key Observations :

  • However, in water-octanol systems, 2-methylbenzoic acid shows minimal steric shielding, suggesting similar partitioning behavior to its isomers .
  • Electronic Effects: The 3-chlorophenyl group is electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-chlorinated analogs.
  • Functional Group Impact: Hydroxy or trifluoromethyl substituents (e.g., in 2-hydroxybutanoic acid or trifluoromethylacrylic acid) significantly alter polarity and lipophilicity, influencing drug-likeness and bioavailability .

Comparison with Similar Compounds :

  • 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid: Synthesized via arylative carboxylation using 1-chloro-4-iodobenzene (75% yield) .
  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) : Modified Schotten-Baumann acylation with conventional reagents, highlighting versatility in functional group introduction .

Thermodynamic and Solubility Data

Evidence from methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) reveals:

  • Water-Cyclohexane Partitioning : ∆Gw→c = -5.2 kJ/mol, ∆Hw→c = +12.3 kJ/mol, indicating entropy-driven partitioning .
  • Steric Twisting: X-ray data for 2,3-dimethylbenzoic acid confirm non-planar carboxyl groups, reducing aqueous solubility compared to planar isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.